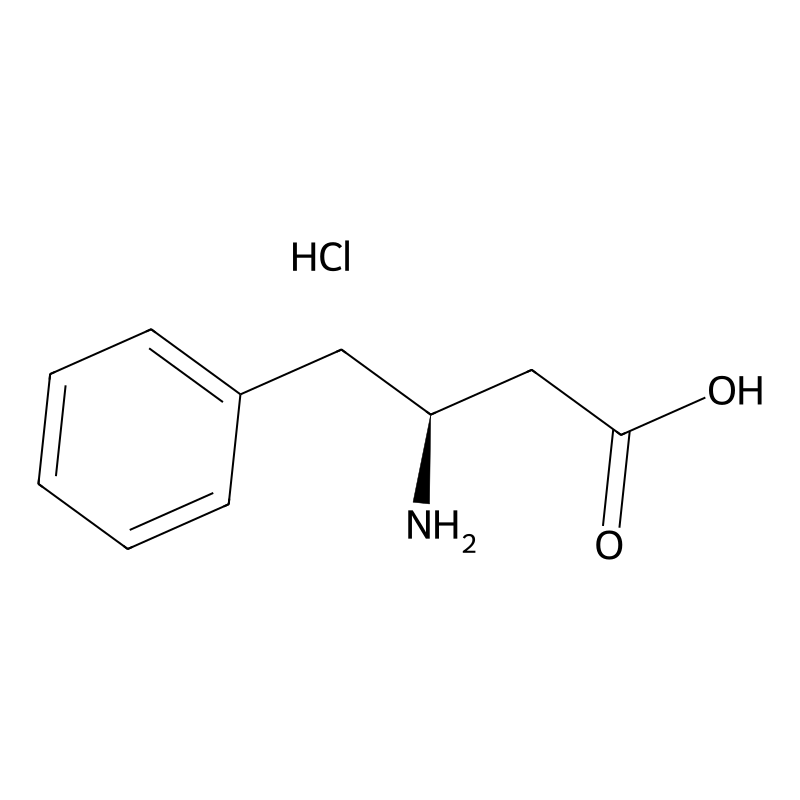

(S)-3-Amino-4-phenylbutyric acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Urea Cycle Disorders:

This molecule shows promise in treating urea cycle disorders, a group of genetic diseases affecting the body's ability to eliminate excess nitrogen. It works by stimulating the production of alternative pathways for nitrogen excretion, potentially reducing the toxic buildup of ammonia in the body. However, further research is needed to confirm its efficacy and safety in humans.

Neurodegenerative Diseases:

(S)-3-Amino-4-phenylbutyric acid hydrochloride is being investigated for its potential role in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Huntington's disease. Studies suggest it may help protect neurons from damage and promote their survival. However, the exact mechanisms and long-term effects require further exploration.

Cancer Research:

This molecule exhibits anti-tumor properties in various cancer cell lines. Researchers are exploring its potential to inhibit cancer cell growth, migration, and invasion. Additionally, it might enhance the effectiveness of other chemotherapeutic agents. However, further research is needed to understand its specific effects and potential applications in cancer treatment.

Other Potential Applications:

(S)-3-Amino-4-phenylbutyric acid hydrochloride is also being investigated for its potential role in various other conditions, including:

(S)-3-Amino-4-phenylbutyric acid hydrochloride is a chiral amino acid derivative characterized by a phenyl group attached to a butyric acid backbone. This compound, commonly known as (S)-3-Amino-4-phenylbutanoic acid hydrochloride, is notable for its role as a gamma-aminobutyric acid receptor agonist, specifically targeting GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system .

As mentioned earlier, (S)-phenibut shows minimal activity in pharmacological tests. Racemic phenibut's mechanism of action is thought to involve its interaction with GABA (gamma-aminobutyric acid) receptors in the nervous system, particularly the GABAB receptor []. However, the specific mechanism for the inactive (S)-isomer remains unclear.

- Oxidation: The amino group can be converted to a nitro or hydroxylamine group using reagents like potassium permanganate or hydrogen peroxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride or sodium borohydride.

- Substitution: The phenyl group can be replaced with various functional groups under appropriate nucleophilic or electrophilic conditions .

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitro derivatives, while reduction can produce alcohols.

(S)-3-Amino-4-phenylbutyric acid hydrochloride exhibits significant biological activity, primarily as a GABA receptor agonist. Its mechanism of action involves modulation of neurotransmitter signaling pathways, which can lead to various therapeutic effects, including:

- Anticonvulsant effects: It has been studied for potential use in seizure disorders.

- Neuroprotective properties: It may protect neurons from excitotoxicity and oxidative stress.

- Anxiolytic effects: Similar to other GABAergic agents, it may reduce anxiety levels .

The synthesis of (S)-3-Amino-4-phenylbutyric acid hydrochloride typically involves several key steps:

- Starting Material: The synthesis begins with chiral precursors such as (S)-phenylalanine.

- Chemical Transformations:

- Protection of the amino group.

- Chain elongation to introduce the phenyl group.

- Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

(S)-3-Amino-4-phenylbutyric acid hydrochloride has diverse applications across various fields:

- Medicinal Chemistry: Investigated for its potential therapeutic effects in treating neurological disorders.

- Biochemical Research: Used as a tool compound to study metabolic pathways and enzyme interactions.

- Pharmaceutical Industry: Serves as an intermediate in the synthesis of complex organic molecules .

Research indicates that (S)-3-Amino-4-phenylbutyric acid hydrochloride interacts with several molecular targets, primarily neurotransmitter receptors involved in GABAergic signaling. Studies have shown its potential to stimulate dopamine receptors and modulate pathways related to neuronal function and neuroprotection .

Several compounds share structural similarities with (S)-3-Amino-4-phenylbutyric acid hydrochloride. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-3-Amino-4-phenylbutyric acid | Enantiomer | Different biological activity than its S counterpart |

| Phenylalanine | Simpler amino acid | Precursor for the synthesis of (S)-3-Amino-4-phenylbutyric acid |

| Baclofen | GABA receptor agonist | Used primarily for muscle spasticity |

| Phenibut | GABA-B agonist | Known for anxiolytic and nootropic effects |

Uniqueness

(S)-3-Amino-4-phenylbutyric acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and phenyl groups. This configuration contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

(S)-3-Amino-4-phenylbutyric acid hydrochloride (CAS: 138165-77-2) is a chiral β-amino acid derivative with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol. Its IUPAC name is (3S)-3-amino-4-phenylbutanoic acid hydrochloride, and it is commonly referred to as L-β-homophenylalanine hydrochloride or H-β-HoPhe-OH·HCl. The compound features a β-amino acid backbone, where the amino group is attached to the β-carbon, and a phenyl group at the γ-position (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| Melting Point | 176–178°C |

| Solubility | Soluble in DMSO, methanol, chloroform |

| Optical Activity | [α]₂₀/D: Specific rotation data pending |

| Storage Conditions | Sealed, dry, room temperature |

Table 1: Physicochemical properties of (S)-3-amino-4-phenylbutyric acid hydrochloride.

Historical Context and Discovery

The compound emerged as a synthetic analog of phenylalanine during efforts to develop enzyme-resistant peptides and pharmacologically active molecules. Its synthesis was first reported in the late 20th century, with optimized enzymatic methods published in the 2000s. The stereospecific production of the (S)-enantiomer became critical for applications in asymmetric catalysis and medicinal chemistry.

Position in Amino Acid Derivative Classification

As a β-homophenylalanine derivative, this compound belongs to the β-amino acid family, which differs from α-amino acids by the position of the amino group (β-carbon instead of α-carbon). β-Amino acids are notable for their metabolic stability and resistance to proteolytic degradation, making them valuable in drug design.

Research Significance and Applications

The compound serves as:

Molecular Structure and Stereochemistry

(S)-3-Amino-4-phenylbutyric acid hydrochloride possesses a well-defined stereochemical configuration characterized by the (S)-configuration at the third carbon atom [1] [5]. The molecular structure features a phenyl group attached to the fourth carbon of a butyric acid backbone, with an amino group positioned at the third carbon [6]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the (S)-configuration indicates the specific three-dimensional arrangement of substituents around the chiral center [7].

The compound exists as a hydrochloride salt, formed through protonation of the amino group by hydrochloric acid [8]. The International Union of Pure and Applied Chemistry name for this compound is (3S)-3-amino-4-phenylbutanoic acid hydrochloride [1]. The stereochemical purity of the (S)-enantiomer is crucial for its biological and chemical properties, as demonstrated by studies showing distinct differences between R and S enantiomers [6].

Physical Properties

Molecular Weight and Formula

The molecular formula of (S)-3-Amino-4-phenylbutyric acid hydrochloride is C₁₀H₁₄ClNO₂ [1] [2]. The compound exhibits a molecular weight of 215.677 g/mol, as confirmed by multiple analytical sources [2] [4]. The exact mass, determined through high-resolution mass spectrometry, is 215.071306 g/mol [4]. These molecular parameters are fundamental for analytical identification and quantitative analysis of the compound [5].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] [2] |

| Molecular Weight | 215.677 g/mol | [2] [4] |

| Exact Mass | 215.071306 g/mol | [4] |

| Monoisotopic Mass | 215.071306 g/mol | [2] |

Melting and Boiling Points

The melting point of (S)-3-Amino-4-phenylbutyric acid hydrochloride has been reported in the range of 194-201°C [7]. Some sources indicate a more specific range of 200-202°C for related enantiomeric forms [30]. The compound exhibits thermal decomposition characteristics typical of amino acid hydrochloride salts [16]. The boiling point is reported at approximately 327.8-329.5°C at 760 mmHg, although this temperature is often associated with decomposition rather than true boiling [3] [7].

The flash point of the compound is documented at 152.1-153.1°C, indicating important safety considerations for handling and storage [3] [7]. These thermal properties reflect the ionic nature of the hydrochloride salt and the presence of hydrogen bonding interactions within the crystal lattice [11].

Solubility Profile

(S)-3-Amino-4-phenylbutyric acid hydrochloride demonstrates limited solubility in organic solvents, with slight solubility reported in dimethyl sulfoxide and methanol [5]. The compound shows enhanced solubility in aqueous media due to its ionic nature as a hydrochloride salt [18]. Crystallization studies have utilized methanol and dichloromethane mixtures for purification processes, suggesting moderate solubility in these solvent systems [23].

The solubility characteristics are influenced by the presence of both hydrophilic (amino and carboxyl groups) and hydrophobic (phenyl group) moieties within the molecular structure [18]. The hydrochloride salt formation significantly enhances water solubility compared to the free amino acid form .

Density and Physical State

The compound appears as a white crystalline powder at room temperature [37]. The density has been reported as approximately 1.161 g/cm³ for related phenylbutyric acid derivatives [7]. The physical state is characterized by its crystalline nature, which contributes to its stability and handling properties [37]. The white to off-white coloration is typical for amino acid hydrochloride salts and indicates high purity when properly prepared [5].

Spectroscopic Characteristics

Infrared (IR) Spectroscopy

Infrared spectroscopy of (S)-3-Amino-4-phenylbutyric acid hydrochloride reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [11]. The spectrum typically shows absorption bands at 3300-3500 cm⁻¹ corresponding to N-H stretching vibrations of the protonated amino group . The carboxylic acid C=O stretch appears around 1680-1720 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region [11] .

The infrared spectrum serves as a fingerprint for compound identification, with the hydrochloride salt showing distinctive features compared to the free amino acid [11]. Characteristic peaks associated with the phenyl group appear in the aromatic region, providing additional confirmation of the molecular structure [37].

Nuclear Magnetic Resonance (NMR) Profiles

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for (S)-3-Amino-4-phenylbutyric acid hydrochloride [32]. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectra typically show aromatic proton signals in the 7.0-7.5 ppm region, corresponding to the phenyl group [29]. The methylene protons adjacent to the phenyl group appear around 2.5-3.0 ppm, while the protons on the carbon bearing the amino group are observed around 3.5-4.0 ppm [33].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy reveals the carbonyl carbon of the carboxylic acid group around 170-180 ppm [29]. The aromatic carbons appear in the 120-140 ppm region, while the aliphatic carbons are observed at lower field positions [33]. The stereochemical configuration can be confirmed through Nuclear Overhauser Enhancement spectroscopy and two-dimensional Nuclear Magnetic Resonance techniques [27].

Mass Spectrometry Analysis

Mass spectrometry analysis of (S)-3-Amino-4-phenylbutyric acid hydrochloride provides molecular weight confirmation and structural fragmentation patterns [26]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 216 [M+H]⁺ for the protonated molecule [35]. Characteristic fragmentation patterns include loss of the carboxylic acid group (loss of 45 mass units) and phenyl group rearrangements [26].

The mass spectral fragmentation provides valuable information about the molecular connectivity and can be used for structural elucidation [26]. High-resolution mass spectrometry confirms the exact molecular formula through accurate mass determination [4]. Tandem mass spectrometry techniques can provide additional structural information through controlled fragmentation studies [26].

Crystallographic Analysis

Crystal Structure Parameters

Crystallographic studies of (S)-3-Amino-4-phenylbutyric acid hydrochloride reveal important structural parameters that define the three-dimensional arrangement of molecules in the solid state [13]. The compound typically crystallizes in specific space groups that accommodate the chiral nature of the molecule [27]. Crystal structure determination through single crystal X-ray diffraction provides unit cell parameters including lattice constants and angles [13].

The asymmetric unit typically contains one molecule of the (S)-enantiomer along with the chloride counterion [27]. Bond lengths and angles within the molecule conform to expected values for amino acid derivatives, with the phenyl group showing typical aromatic geometry [13]. The stereochemical configuration is confirmed through crystallographic analysis, providing absolute confirmation of the (S)-configuration [28].

Polymorphism and Crystal Packing

Crystal packing analysis reveals the intermolecular interactions that stabilize the crystal structure of (S)-3-Amino-4-phenylbutyric acid hydrochloride [27]. Hydrogen bonding networks play a crucial role in determining the crystal packing arrangement, with the protonated amino group and carboxylic acid group participating in extensive hydrogen bonding [27]. The chloride ion serves as a hydrogen bond acceptor, contributing to the overall stability of the crystal lattice [27].

Polymorphism studies indicate the potential for different crystal forms under varying crystallization conditions [17] [39]. The crystal packing is influenced by the balance between electrostatic interactions, hydrogen bonding, and van der Waals forces [27]. The phenyl groups may participate in π-π stacking interactions, contributing additional stabilization to the crystal structure [27].

X-Ray Diffraction Studies

X-ray diffraction analysis provides comprehensive structural information about the crystalline form of (S)-3-Amino-4-phenylbutyric acid hydrochloride [13]. Powder X-ray diffraction patterns serve as fingerprints for phase identification and purity assessment [37] [39]. Single crystal X-ray diffraction studies reveal detailed atomic positions and thermal parameters [13].

The diffraction data quality is typically sufficient for accurate structure determination, with resolution limits depending on crystal quality and data collection parameters [13]. Structural refinement procedures confirm the stereochemical assignment and provide accurate bond lengths and angles [13]. The diffraction studies also reveal the space group symmetry and unit cell dimensions characteristic of the compound [27].

Thermal Properties of Crystal Forms

Thermal analysis of crystalline (S)-3-Amino-4-phenylbutyric acid hydrochloride reveals important stability and phase transition information [38]. Differential scanning calorimetry studies show the melting behavior and any potential phase transitions before decomposition . Thermogravimetric analysis provides information about thermal stability and decomposition pathways [38].

The thermal properties are influenced by the strength of intermolecular interactions within the crystal lattice [38]. Hydrogen bonding networks contribute to thermal stability, while the presence of the hydrochloride salt affects the decomposition temperature . Thermal expansion studies may reveal anisotropic behavior related to the crystal structure arrangement [38].

Classical Synthetic Routes

Condensation Reactions with Benzaldehyde and Nitromethane

Classical synthetic approaches to (S)-3-amino-4-phenylbutyric acid hydrochloride typically commence with condensation reactions involving benzaldehyde and nitromethane. This methodology represents one of the foundational strategies in amino acid synthesis, providing access to the phenylbutyric acid scaffold through well-established organic transformations [1] [2].

The condensation reaction proceeds through a Knoevenagel-type mechanism, where benzaldehyde reacts with nitromethane under basic conditions to form the corresponding nitroalkene intermediate. A detailed procedure involves using 262 grams of benzaldehyde and 151 grams of nitromethane as reactants, slowly adding 1000 milliliters of ethanol at -5°C to obtain the reactant solution. Subsequently, 500 grams of 30% sodium methoxide ethanol solution is added dropwise, and the mixture is stirred for 2 hours [2].

Following the initial condensation, the nitroalkene intermediate undergoes Michael addition with diethyl malonate in the presence of sodium methoxide. This addition reaction is performed at -5°C using 240 grams of diethyl malonate and 125 grams of sodium methoxide, slowly adding 1000 milliliters of ethanol to obtain the reactant solution. The reaction proceeds for 2 hours, followed by neutralization with 300 milliliters of 30% hydrochloric acid ethanol solution to pH 2 [2].

The subsequent hydrogenation reaction converts the nitro group to the desired amino functionality. The reaction mixture is transferred to a hydrogenation kettle with 7 grams of palladium-carbon catalyst, and hydrogen gas is added at 55°C for 8 hours. This reduction step yields the intermediate amino ester, which can be concentrated and crystallized to obtain the desired product [2].

Protection-Deprotection Strategies

Protection-deprotection strategies form a cornerstone of amino acid synthesis, particularly when selective modification of functional groups is required. The most commonly employed protecting groups for amino acid synthesis include tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Z or Cbz) groups [3] [4].

Boc Protection Strategy: The Boc protecting group is particularly valuable due to its stability under basic conditions and ease of removal under acidic conditions. Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) as the reagent. The mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the carbonate, forming a tetrahedral intermediate followed by elimination of tert-butoxide. Deprotection occurs through protonation of the carbamate oxygen with trifluoroacetic acid, resulting in loss of a tert-butyl carbocation and subsequent decarboxylation to yield the free amine [5].

Fmoc Protection Strategy: Fmoc protecting groups offer orthogonal protection conditions, being base-labile while remaining stable under acidic conditions. Fmoc deprotection utilizes piperidine in dimethylformamide, which pulls off the acidic proton from the fluorenyl group, causing a beta-elimination cascade that results in dibenzofulvene, carbon dioxide, piperidine, and the desired free amine [4] [6].

Z/Cbz Protection Strategy: Benzyloxycarbonyl protection provides an alternative that can be removed through catalytic hydrogenation using palladium-carbon catalyst and hydrogen gas. This method is particularly useful when acid-sensitive functionalities are present in the molecule [5].

Reduction/Cyclization/Hydrolysis Cascade Reactions

Cascade reactions represent powerful synthetic tools for rapidly building molecular complexity through sequential transformations. In the context of amino acid synthesis, reduction/cyclization/hydrolysis cascades can provide efficient access to complex amino acid derivatives [7] [8].

The design and implementation of cascade reactions within amino acid synthesis involves careful consideration of reaction conditions and substrate compatibility. Cascade cyclization reactions can be classified into five main categories: nucleophilic cascades, electrophilic cascades, radical cascades, pericyclic cascades, and transition-metal-catalyzed cascades [8].

For amino acid applications, particularly relevant are reduction cascades that can convert nitro-containing precursors to amino acids while simultaneously forming additional structural complexity. These reactions often involve hydrogen transfer processes, where the thermodynamically unfavorable oxidation of one substrate drives the reduction of another [9].

Asymmetric Synthesis

Chiral Catalysts and Auxiliaries

Asymmetric synthesis of (S)-3-amino-4-phenylbutyric acid hydrochloride relies heavily on the use of chiral catalysts and auxiliaries to achieve the desired stereochemical outcome. Chiral aldehyde catalysis has emerged as a particularly powerful approach, providing excellent catalytic activation and stereoselective control in the asymmetric reactions of amino acid esters [10] [11].

Chiral BINOL Aldehyde Catalysis: The design of catalysts derived from chiral BINOL (1,1'-bi-2-naphthol) aldehyde represents a significant advancement in asymmetric amino acid synthesis. These catalysts operate through face control of enolate intermediates, enabling high levels of stereoselectivity. The success of these systems lies in their ability to provide both catalytic activation and stereoselective control simultaneously [10] [12].

Chiral Phosphoric Acids: Chiral phosphoric acids have gained prominence as versatile Brønsted acid organocatalysts for the asymmetric synthesis of unnatural α-amino acids. These catalysts provide a wide range of unnatural amino acids with precise stereochemical control, making them particularly valuable for pharmaceutical applications [15].

Stereoselective Methodologies

Modern stereoselective methodologies for amino acid synthesis encompass a broad range of approaches, from traditional chemical methods to cutting-edge photobiocatalytic processes. Photoredox catalysis has emerged as a particularly promising approach for stereoselective synthesis of unnatural α-amino acid derivatives [16] [17].

Photoredox-Mediated Synthesis: Visible light-promoted photoredox catalysis enables stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines. This methodology allows the use of ubiquitous carboxylic acids as radical precursors without prior derivatization, utilizing near-stoichiometric amounts of the imine and acid radical precursor in combination with catalytic amounts of organic acridinium-based photocatalysts [16].

Pyridoxal Radical Biocatalysis: Synergistic photoredox and pyridoxal phosphate enzyme systems have been developed for stereoselective amino acid synthesis. This approach enables the synthesis of non-canonical amino acids bearing challenging stereochemical dyads and triads, prepared in a convergent and protecting-group-free fashion with excellent diastereo- and enantiocontrol [17] [18].

Organocatalytic Approaches: Organocatalytic methods using chiral aldehydes, phosphoric acids, and other small-molecule catalysts provide efficient routes to enantiomerically pure amino acids. These systems often operate under mild conditions and offer excellent functional group tolerance [13] [15].

Reaction Optimization for Enantiomeric Purity

Achieving high enantiomeric purity in amino acid synthesis requires careful optimization of reaction conditions and implementation of sophisticated analytical methods for monitoring stereochemical outcomes. Minor enantiomer recycling strategies have been developed to improve enantioselectivity beyond what is achievable through direct synthesis [19] [20].

Computational Optimization: Computational molecular refinement strategies enable the enhancement of enantioselectivity by reinforcing hydrogen bonding interactions in the major reaction pathway. This "interaction strategy" focuses on stabilization of the transition state of the major pathway, leading to remarkable improvements in both enantioselectivity and reaction rate [21].

Process Analytical Technology: Real-time monitoring of enantiomeric purity during synthesis enables dynamic optimization of reaction conditions. Advanced analytical techniques including chiral HPLC, circular dichroism spectroscopy, and NMR-based methods provide the necessary feedback for process control [22].

Enzymatic and Biocatalytic Approaches

Transaminase-Catalyzed Synthesis

Transaminases represent one of the most promising classes of biocatalysts for the synthesis of optically pure amino acids. These pyridoxal 5'-phosphate-dependent enzymes catalyze the transfer of amino groups between amino donors and acceptors, enabling the synthesis of a wide variety of chiral amines and amino acids with excellent enantioselectivity [23] [24] [25].

Mechanistic Considerations: The reaction mechanism of transaminases follows a ping-pong bi-bi kinetic pattern involving two half-reactions. The process begins with deamination of the amino donor to form the corresponding α-keto acid, with the amino group being temporarily stored on the pyridoxal phosphate cofactor as pyridoxamine phosphate. In the second half-reaction, the amino group is transferred to the acceptor keto acid, regenerating the pyridoxal phosphate cofactor and producing the desired amino acid product [23] [26].

Equilibrium Management: The thermodynamically neutral nature of transamination reactions necessitates strategies for driving the equilibrium toward product formation. Common approaches include removal of the co-product through volatilization, enzymatic degradation of the co-product, or coupling with additional enzyme systems for cofactor recycling [24] [26].

Substrate Scope: Modern transaminases demonstrate remarkable substrate tolerance, accepting both natural and unnatural amino acids as well as various keto acid acceptors. ω-Transaminases are particularly valuable as they can catalyze reactions with substrates lacking carboxyl groups, expanding the scope to include simple amines and ketones [25] [27].

Dehydrogenase-Mediated Transformations

Amino acid dehydrogenases provide powerful tools for the reductive amination of α-keto acids to produce optically pure amino acids. These NAD(P)H-dependent enzymes offer several advantages over transaminases, including thermodynamically favorable equilibrium positions and the use of ammonia as the nitrogen source [28] [29] [30].

Reductive Amination Mechanism: The mechanism involves the formation of an imine intermediate between the keto acid substrate and ammonia, followed by stereoselective reduction using NAD(P)H as the hydride source. The inherent chirality of the enzyme active site ensures high stereoselectivity, typically yielding products with greater than 95% enantiomeric excess [31] [30].

Cofactor Regeneration: Efficient cofactor regeneration systems are essential for practical application of dehydrogenase-mediated synthesis. Common regeneration strategies include formate dehydrogenase-catalyzed oxidation of formate to carbon dioxide, or glucose dehydrogenase-catalyzed oxidation of glucose to gluconic acid [29] [30].

Engineering and Optimization: Protein engineering has enabled the development of dehydrogenases with expanded substrate scope and improved catalytic properties. Structure-guided mutagenesis and directed evolution have produced variants capable of accepting non-natural substrates while maintaining high stereoselectivity [31].

L-Aspartate β-Decarboxylase Engineering

L-Aspartate β-decarboxylase engineering represents a specialized approach for the synthesis of β-amino acids and related compounds. Recent advances in structure-guided engineering have dramatically improved the catalytic performance of these enzymes for pharmaceutical applications [32] [33] [34].

Structure-Guided Engineering: Engineering of Pseudomonas dacunhae L-aspartate β-decarboxylase through rational design has yielded remarkable improvements in catalytic activity. A double mutant (R37A/T382G) exhibited a 15,400-fold improvement in specific activity, reaching 216 mU/mg toward the target substrate 3(R)-benzyl-L-aspartate [32] [33].

Mechanistic Insights: The engineered enzyme enables the development of novel strategies for enzymatic synthesis of L-homophenylalanine, achieving 75% product yield within 12 hours. The mutations enhance substrate binding affinity and improve catalytic turnover through favorable changes in hydrogen bonding networks and hydrophobic interactions around the active site [33] [34].

Industrial Applications: The enhanced catalytic properties of engineered L-aspartate β-decarboxylase variants make them suitable for industrial-scale production of pharmaceutically relevant unnatural L-amino acids. The high specific activity and improved substrate specificity address key limitations that previously hindered commercial applications [32] [35].

Whole-Cell Biocatalytic Systems

Whole-cell biocatalytic systems offer significant advantages for amino acid production, including simplified catalyst preparation, inherent cofactor regeneration, and the ability to perform multi-step transformations in a single bioreactor [36] [29] [37].

Recombinant Expression Systems: Recombinant Escherichia coli and other microbial hosts have been engineered to overexpress amino acid biosynthetic enzymes, creating efficient whole-cell biocatalysts. These systems can be optimized for specific amino acid targets through metabolic engineering and pathway optimization [36] [29].

Fed-Batch Processing: Fed-batch cultivation strategies enable high-density cell cultures and sustained production of amino acids. Careful control of substrate feeding rates, pH, and dissolved oxygen levels maximizes both cell density and specific productivity [36] [37].

Multi-Enzyme Cascades: Whole-cell systems facilitate the implementation of multi-enzyme cascades for complex amino acid synthesis. These systems can couple multiple enzymatic transformations while maintaining cofactor balance and minimizing intermediate accumulation [38] [37].

Industrial Scale Production Considerations

Process Optimization and Scale-Up Challenges

The transition from laboratory-scale synthesis to industrial production of (S)-3-amino-4-phenylbutyric acid hydrochloride presents numerous technical and operational challenges that must be systematically addressed [39] [40] [41].

Heat and Mass Transfer: Scale-up fundamentally alters heat and mass transfer characteristics, potentially affecting reaction kinetics, selectivity, and product quality. Mixing efficiency often differs between small and large vessels, which can compromise reaction performance. Mathematical modeling and computational fluid dynamics are essential tools for predicting and optimizing these parameters during scale-up [40] [41].

Equipment Compatibility: The selection and design of production equipment must consider factors such as material compatibility, pressure ratings, temperature control, and cleaning requirements. Bioreactor design for enzymatic processes requires particular attention to oxygen transfer rates, agitation systems, and sterile operation protocols [42] [43].

Process Analytical Technology: Implementation of real-time monitoring systems enables continuous optimization of reaction conditions. Advanced sensor technologies, including in-line HPLC, spectroscopic methods, and automated sampling systems, provide the data necessary for maintaining consistent product quality [40] [41].

Cost-Effective Production Strategies

Economic viability of industrial amino acid production depends on optimizing multiple cost factors, including raw materials, energy consumption, labor, and waste management [39] [42] [44].

Feedstock Optimization: The choice of starting materials significantly impacts overall production costs. Renewable feedstocks, such as agricultural waste and biomass derivatives, offer potential cost advantages while improving environmental sustainability. Research has demonstrated the conversion of woody biomass derivatives into amino acids with approximately 40% efficiency [45] [46].

Catalyst and Enzyme Recycling: Implementation of catalyst recovery and recycling systems reduces operating costs and improves process sustainability. For enzymatic processes, enzyme immobilization and whole-cell biocatalyst recycling strategies enable multiple batch operations with the same biocatalytic material [42] [47].

Process Intensification: Integration of multiple unit operations and the use of continuous processing can significantly reduce capital and operating costs. Microreactor technology and flow chemistry approaches offer opportunities for process intensification while maintaining precise control over reaction conditions [43] [47].

Green Chemistry Approaches

Environmental sustainability has become a critical consideration in amino acid production, driving the development of green chemistry approaches that minimize environmental impact while maintaining economic viability [48] [45] [44].

Renewable Chemistry: The development of bio-based synthetic routes using renewable feedstocks represents a major advancement in sustainable amino acid production. Carbon-negative synthesis methodologies have been demonstrated, where the production process consumes more carbon dioxide than it emits [49] [48].

Solvent Minimization: Reduction of organic solvent use through aqueous-based processes, solvent-free reactions, and solvent recycling systems significantly improves the environmental profile of amino acid synthesis. Supercritical fluid technologies offer additional opportunities for green processing [44] [50].

Waste Valorization: Integration of waste treatment and valorization processes enables the conversion of process waste streams into valuable co-products. Biorefinery concepts apply these principles to amino acid production, maximizing resource utilization and minimizing environmental impact [44] [50].

Quality Control Parameters

Rigorous quality control systems are essential for ensuring consistent product quality and regulatory compliance in amino acid production [51] [52] [53].

Analytical Methods: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) represents the gold standard for amino acid analysis and quality control. Chiral separation methods enable precise determination of enantiomeric purity, which is critical for pharmaceutical applications [52] [54] [55].

Enantiomeric Purity Assessment: For pharmaceutical-grade amino acids, enantiomeric purity requirements typically exceed 99% enantiomeric excess. Advanced analytical methods, including derivatization with chiral reagents followed by gas chromatography-mass spectrometry, provide the sensitivity and accuracy required for these demanding specifications [56] [54] [57].

Impurity Profiling: Comprehensive characterization of process-related impurities, including structural analogs, degradation products, and residual solvents, is essential for product safety and efficacy. Multi-dimensional analytical approaches combining chromatographic separation with spectroscopic identification enable complete impurity profiling [52] [58].

Process Validation: Validation of manufacturing processes according to Good Manufacturing Practice (GMP) guidelines ensures consistent product quality and regulatory compliance. Statistical process control methods and design of experiments approaches provide the framework for robust process validation [40] [51].

| Synthetic Methodology | Typical Yield (%) | Enantiomeric Excess (%) | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Condensation with Benzaldehyde and Nitromethane | 60-75 | Racemic | Simple reagents, established procedures | Low stereoselectivity, harsh conditions |

| Protection-Deprotection Strategies | 70-95 | Variable | High selectivity, orthogonal conditions | Multiple steps, protecting group waste |

| Reduction/Cyclization/Hydrolysis Cascade | 50-98 | Variable | High complexity, efficient | Complex optimization required |

| Asymmetric Synthesis with Chiral Catalysts | 80-95 | >95 | Excellent stereoselectivity | Expensive catalysts, sensitive conditions |

| Transaminase-Catalyzed Synthesis | 70-99 | >99 | Outstanding enantioselectivity | Equilibrium limitations |

| Dehydrogenase-Mediated Transformations | 80-95 | >95 | Thermodynamically favorable | Cofactor requirements |

| L-Aspartate β-Decarboxylase Engineering | 75 | >95 | High activity, pharmaceutical relevance | Limited substrate scope |

| Whole-Cell Biocatalytic Systems | 60-90 | >95 | Scalable, environmentally friendly | Complex optimization |

| Industrial Parameter | Key Considerations | Critical Success Factors |

|---|---|---|

| Scale-Up Challenges | Heat/mass transfer, mixing efficiency, equipment compatibility | Pilot plant validation, process modeling, risk assessment |

| Cost-Effective Strategies | Feedstock utilization, catalyst recycling, process intensification | Supply chain optimization, energy efficiency, waste valorization |

| Green Chemistry Approaches | Renewable feedstocks, reduced solvent use, biocatalysis | Life cycle assessment, renewable chemistry principles |

| Quality Control Methods | HPLC-MS/MS, chiral separation, enantiomeric purity >99% | Method validation, reference standards, analytical protocols |